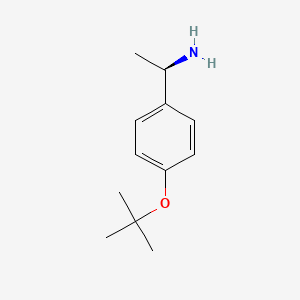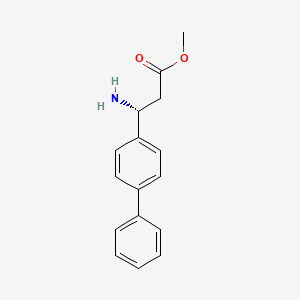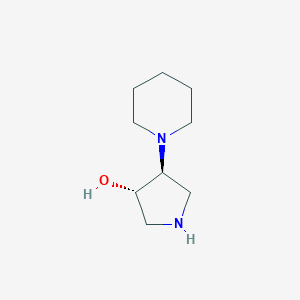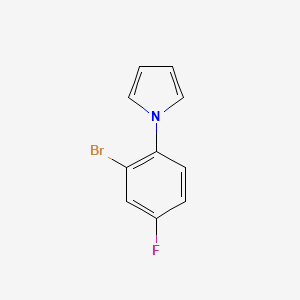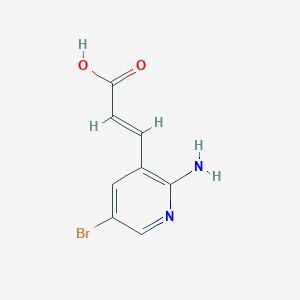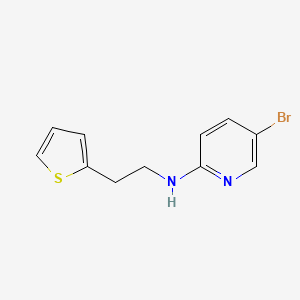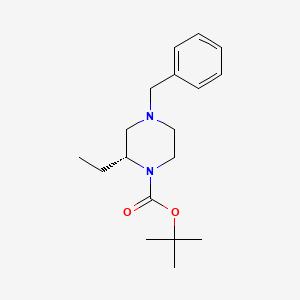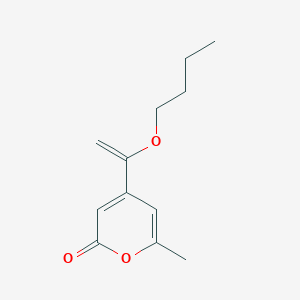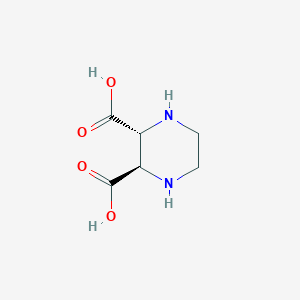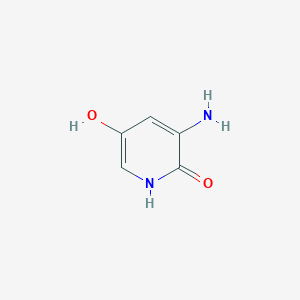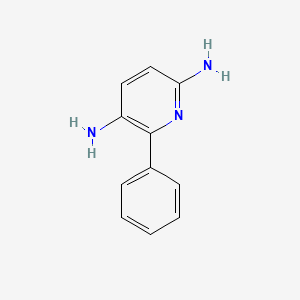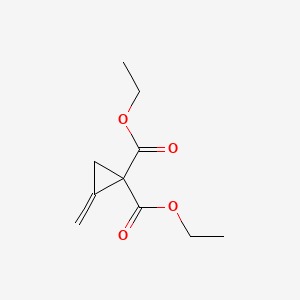
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
概要
説明
Synthesis Analysis
-
Step-1: Synthesis of Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
-
Step-2: Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Physical And Chemical Properties Analysis
- Spectral Data :
- 1H-NMR (CDCl3) δ(ppm) : Peaks at 5.64–5.54 (multiplet, 2H), 4.25–4.17 (multiplet, 4H), 2.05 (singlet, 6H), and 1.59–1.33 (multiplet, 2H) .
- MS (m/z) : Observed at 199.3 [M+H]+, consistent with literature values .
科学的研究の応用
Synthesis and Rearrangement
- Diethyl methylenecyclopropane-2,2-dicarboxylate has been synthesized through various routes. The synthesis involving electrophile ethyl cyanoformate and cyclopropylcarbanion demonstrates an effective method for large-scale production (Li Xiao-song, 2008).
- Photochemical studies reveal that diethyl trans-methylenecyclopropane-2,3-dicarboxylate can undergo rearrangement to produce its cis form, a process distinct from its thermal rearrangement (J. Kagan, 1972).
Catalytic Annulation
- Catalytic annulation using a Mg-Sn system with diethyl methylenecyclopropane-1,1-dicarboxylate and 1,1-dicyanoalkenes yields cyclopentylidenemalonates and spiro[2,3]hexane-1,1-dicarboxylates, demonstrating the compound's versatility in organic synthesis (Itaru Suzuki et al., 2017).
Cycloaddition and Polymerization
- Diethyl and dimethyl cyclopropane-1,1-dicarboxylate engage in cycloaddition reactions forming high-yield pyrido[2,1-a]phthalazine derivatives, underlining its applicability in complex organic syntheses (Honglei Liu et al., 2016).
- Research into polymerizations of substituted cyclopropanes, including diethyl 2-vinylcyclopropane-1,1-dicarboxylate, demonstrates potential applications in polymer science, particularly in the field of ring-opening polymerizations (I. Cho & K. Ahn, 1979).
Ethylene Inhibition in Plants
- Compounds like cyclopropane-1,1-dicarboxylic acid (CDA) and its derivatives have been studied for their inhibitory effects on ethylene production in plants, indicating potential applications in agriculture and post-harvest technology (V. Dourtoglou & E. Koussissi, 2000).
特性
IUPAC Name |
diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZBYRXKFCAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652224 | |
| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate | |
CAS RN |
106352-19-6 | |
| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


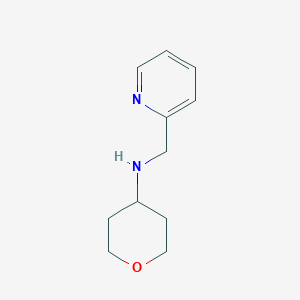
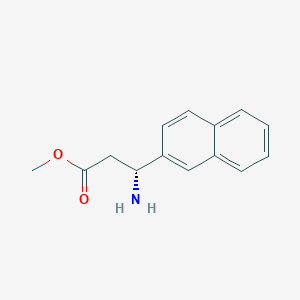
![Imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B1497531.png)
